3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Description
The compound 3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a 1,2,4-triazole derivative characterized by:
- A sulfinyl (-SO-) group at position 3, attached to a 4-methylbenzyl moiety.
- A phenyl substituent at position 2.
- A phenoxymethyl group at position 5, substituted with a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring.
This structure combines electron-withdrawing (CF₃) and electron-donating (methyl) groups, alongside a polar sulfinyl linkage, which may enhance its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O2S/c1-17-10-12-18(13-11-17)16-33(31)23-29-28-22(30(23)20-7-3-2-4-8-20)15-32-21-9-5-6-19(14-21)24(25,26)27/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEJWMPCUXJDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a novel compound belonging to the triazole family. Triazoles are known for their diverse biological activities, particularly their antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H18F3N3O2S
- Molecular Weight : 397.43 g/mol
The compound features a triazole ring substituted by various functional groups that contribute to its biological activity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Pseudomonas aeruginosa | 1 µg/mL |
The MIC values suggest that this compound is highly effective against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics such as ciprofloxacin and vancomycin .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against common pathogenic fungi. In vitro studies demonstrated:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.5 |
| Aspergillus niger | 1 |
These results indicate a promising potential for treating fungal infections .
Anticancer Activity
Triazoles have also been investigated for their anticancer properties. Preliminary studies suggest that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were approximately:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
These findings highlight the compound’s potential as an anticancer agent .
The biological activity of this triazole derivative is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal sterol biosynthesis. The presence of the sulfinyl group enhances its interaction with target sites, leading to increased efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the substitution patterns on the triazole ring significantly influence biological activity:
- Phenyl Group Substitution : Compounds with electron-donating groups like -OH at the para position on the phenyl ring showed enhanced antibacterial activity.
- Trifluoromethyl Group : This group contributes to lipophilicity, improving membrane permeability and bioavailability.
Studies indicate that modifications in these regions can lead to compounds with improved potency and selectivity against specific pathogens .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Plech et al. synthesized various triazole derivatives and tested their antibacterial activities against MRSA. The derivatives exhibited MIC values significantly lower than those of standard antibiotics, demonstrating the potential of these compounds in overcoming antibiotic resistance .
- Antifungal Screening : Another study assessed the antifungal properties of similar triazoles against clinical isolates of Candida species. The results indicated that certain derivatives had comparable or superior activity compared to fluconazole, a commonly used antifungal agent .
Scientific Research Applications
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various strains of bacteria, demonstrating notable efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Pseudomonas aeruginosa | 1 µg/mL |
These MIC values suggest that this compound is highly effective against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics such as ciprofloxacin and vancomycin.
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity against common pathogenic fungi:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.5 |
| Aspergillus niger | 1 |
These results indicate promising potential for treating fungal infections.
Anticancer Activity
Triazoles have been investigated for their anticancer properties. Preliminary studies suggest that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
These findings highlight the compound’s potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that the substitution patterns on the triazole ring significantly influence biological activity:
- Phenyl Group Substitution : Compounds with electron-donating groups like -OH at the para position on the phenyl ring showed enhanced antibacterial activity.
- Trifluoromethyl Group : This group contributes to lipophilicity, improving membrane permeability and bioavailability.
Modifications in these regions can lead to compounds with improved potency and selectivity against specific pathogens.
Study on Antibacterial Efficacy
A study conducted by Plech et al. synthesized various triazole derivatives and tested their antibacterial activities against MRSA. The derivatives exhibited MIC values significantly lower than those of standard antibiotics, demonstrating the potential of these compounds in overcoming antibiotic resistance.
Antifungal Screening
Another study assessed the antifungal properties of similar triazoles against clinical isolates of Candida species. The results indicated that certain derivatives had comparable or superior activity compared to fluconazole, a commonly used antifungal agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3: Sulfinyl vs. Sulfanyl/Sulfonyl
- Analog 1: 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole () Key Difference: The sulfide (-S-) group at position 3 contrasts with the sulfinyl (-SO-) group in the target compound. Sulfides, being less oxidized, may exhibit higher lipophilicity but lower metabolic stability .
- Analog 2: 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfinyl)phenyl]-5-amino-3-(trifluoromethyl)-1H-1,2,4-triazole () Key Difference: A sulfinyl group is present but integrated into a fluoroalkyl chain. Impact: The trifluoroethylsulfinyl moiety may enhance pesticidal activity due to increased electronegativity and resistance to enzymatic degradation .
Substituent Variations at Position 5: Trifluoromethyl Phenoxymethyl vs. Heterocyclic Groups
- Analog 3: 3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole () Key Difference: A pyrazole-pyrrole hybrid replaces the trifluoromethyl phenoxymethyl group. Impact: The heterocyclic system may enhance π-π stacking interactions in biological targets, while the trifluoromethyl group in the target compound improves hydrophobic binding and metabolic stability .
- Analog 4: 4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole () Key Difference: An oxazole ring replaces the triazole core, with a sulfonyl (-SO₂-) group.
Antifungal and Antimicrobial Activity
- Analog 5: 3-(1-methyl-2-pyrrolylmethyl)-4-phenyl-5-(4-chlorophenylcarbamoylmethylthio)-1,2,4-triazole () Key Difference: A pyrrolylmethyl group and carbamoylthio substituent. Impact: The trifluoromethyl phenoxymethyl group in the target compound may confer superior antifungal activity against Candida albicans and Saccharomyces cerevisiae due to enhanced membrane permeability .
Kinase Inhibition
Physicochemical and Optical Properties
- Analog 7: 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole () Key Difference: A pyridyl substituent instead of trifluoromethyl phenoxymethyl. Impact: The target compound’s sulfinyl group and CF₃ substituent may alter its optical susceptibility, as seen in triazoles with negative birefringence and high hyperpolarizability .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for the sulfinyl group (δ ~2.5–3.0 ppm for CH₂S(O)) and trifluoromethylphenoxy moiety (δ ~7.5–8.0 ppm for aromatic protons) .
- IR Spectroscopy : Confirm sulfinyl (S=O stretch at 1030–1070 cm⁻¹) and triazole (C=N stretch at 1520–1560 cm⁻¹) groups .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., sulfinyl group configuration) and validate intermolecular interactions (e.g., C–H···F hydrogen bonds) .
How does the sulfinyl group influence the compound’s stereochemical and electronic properties?
Advanced Research Question
The sulfinyl group introduces chirality and polarizability:
- Stereochemical Impact : The S=O moiety creates a stereogenic center, influencing molecular packing (observed in X-ray studies) and enantioselective interactions in biological assays .
- Electronic Effects : The sulfinyl group enhances electron-withdrawing properties, modulating the triazole ring’s reactivity. DFT calculations show a 0.3–0.5 eV reduction in HOMO-LUMO gap compared to non-sulfinyl analogs .
What methodologies are used to evaluate biological activity, and how do substituents affect potency?
Advanced Research Question
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- SAR Insights :
How can computational methods predict nonlinear optical (NLO) properties?
Advanced Research Question
- DFT Calculations : Optimize geometry using the Full Potential Linear Augmented Plane Wave (FP-LAPW) method. The compound exhibits a direct bandgap of ~3.2–3.4 eV, with significant second-order hyperpolarizability (β ~5–7 × 10⁻³⁰ esu) due to charge transfer between sulfinyl and triazole moieties .
- Birefringence : Negative birefringence (Δn = -0.19 at 1064 nm) suggests potential in electro-optical applications .
How should researchers address contradictions in solubility and stability data across studies?
Advanced Research Question
- Solubility Discrepancies : Use standardized solvents (e.g., DMSO for stock solutions) and control pH (e.g., phosphate buffer at pH 7.4) to replicate conditions. Conflicting data may arise from polymorphic forms (e.g., amorphous vs. crystalline) .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., sulfoxide reduction to sulfide) .
What strategies are effective for designing analogs with improved target selectivity?
Advanced Research Question
- Bioisosteric Replacement : Substitute the trifluoromethylphenoxy group with pentafluorosulfanyl (SF₅) to enhance metabolic stability .
- Scaffold Hopping : Replace the triazole core with tetrazole or oxadiazole while retaining sulfinyl and aryl groups to probe steric effects .
Which theoretical models best correlate with experimental data for electronic transitions?
Advanced Research Question
- TD-DFT : Time-dependent DFT with the CAM-B3LYP functional accurately predicts UV-Vis absorption maxima (λmax ~290 nm) by modeling π→π* transitions in the triazole and aryl rings .
- Band Structure Analysis : FP-LAPW calculations align with experimental UV-Vis and ellipsometry data, confirming direct bandgap transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
